Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound features a thiophene ring substituted with a pyrimidine moiety, which enhances its biological activity. The molecular formula for this compound is , and it is classified as an organosulfur compound due to the presence of a sulfur atom in its thiophene ring.
The synthesis of Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate can be achieved through several methods, primarily involving the coupling of thiophene derivatives with pyrimidine compounds. One common approach includes:
The molecular structure of Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate can be represented using various structural formula notations:
CCOC(=O)c1ccsc1N=C(N)c2ccncc2
XQKZPFLKZBVDPI-UHFFFAOYSA-N
The compound consists of:
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
The mechanism of action for Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors. The presence of both thiophene and pyrimidine rings allows for multiple points of interaction, including:
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate exhibits several notable physical and chemical properties:
Chemical properties include:
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate has several scientific applications:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6